2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile

Description

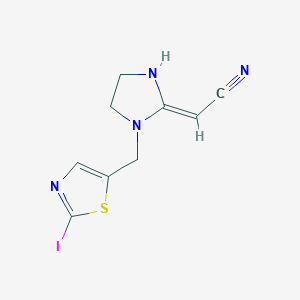

2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile is a complex organic compound that features a unique structure combining an iodothiazole ring and an imidazolidinylidene moiety

Propriétés

Formule moléculaire |

C9H9IN4S |

|---|---|

Poids moléculaire |

332.17 g/mol |

Nom IUPAC |

(2E)-2-[1-[(2-iodo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene]acetonitrile |

InChI |

InChI=1S/C9H9IN4S/c10-9-13-5-7(15-9)6-14-4-3-12-8(14)1-2-11/h1,5,12H,3-4,6H2/b8-1+ |

Clé InChI |

IHWXESKBSBCKKU-UNXLUWIOSA-N |

SMILES isomérique |

C1CN(/C(=C/C#N)/N1)CC2=CN=C(S2)I |

SMILES canonique |

C1CN(C(=CC#N)N1)CC2=CN=C(S2)I |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild and allow for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substituting agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with a hydroxyl group, while substitution could introduce a different halogen or alkyl group.

Applications De Recherche Scientifique

2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It could be explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: It might be used in the production of advanced materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action for 2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile is not well-understood. it is likely to interact with molecular targets through its iodothiazole and imidazolidinylidene moieties. These interactions could involve binding to enzymes or receptors, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Imidazole derivatives: These compounds share the imidazole ring structure and have various biological activities.

Thiazole derivatives: These compounds share the thiazole ring structure and are known for their medicinal properties.

Uniqueness

What sets 2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile apart is its unique combination of an iodothiazole ring and an imidazolidinylidene moiety. This structural uniqueness could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Activité Biologique

2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile is a compound of interest due to its potential biological activities. The structure contains an imidazolidine moiety linked to a thiazole derivative, which is known for various biological activities, including anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is significant in medicinal chemistry for its ability to interact with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, imidazole derivatives have been shown to intercalate with DNA, leading to cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). In particular, studies demonstrated that certain imidazole derivatives could induce DNA damage and exhibit antiproliferative effects that are greater than standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound's structural components suggest potential enzyme inhibitory properties. For example, thiazole derivatives have been implicated in inhibiting topoisomerase II, an important target in cancer therapy. Compounds designed with imidazole and thiazole rings have shown promising results in inhibiting this enzyme, which is crucial for DNA replication and repair .

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of related compounds, it was found that derivatives of imidazole linked to acenaphthylenone exhibited potent activity against various cancer cell lines. The most active compounds induced significant cytotoxicity at low micromolar concentrations. The study utilized the MTT assay to quantify cell viability post-treatment .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.0 | MCF-7 |

| Compound B | 3.0 | HepG2 |

| Compound C | 4.5 | HCT-116 |

Study 2: Topoisomerase Inhibition

Another investigation focused on the topoisomerase inhibitory activity of imidazole-thiazole hybrids showed that several compounds effectively inhibited topoisomerase II. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compounds and the enzyme, highlighting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.